2'-Fucosyl-D-lactose (2'-FL) is a fucose-containing oligosaccharide predominantly found in human milk, and it has garnered significant attention due to its potential nutraceutical and pharmaceutical applications. The compound is known for its role in immune regulation, modulation of intestinal flora, and as a prebiotic fiber. Its synthesis in human milk is genetically determined and varies among individuals, with its presence linked to the Secretor histo-blood group system9. The interest in 2'-FL has led to various studies focusing on its efficient biosynthesis using microbial systems,
2'-Fucosyllactose is a complex carbohydrate, specifically a fucosylated oligosaccharide, which plays a significant role in human health, particularly in infant nutrition. It is found naturally in human breast milk and is recognized for its prebiotic properties, supporting beneficial gut microbiota. This compound is classified as a non-digestible oligosaccharide, which means it passes through the gastrointestinal tract without being absorbed, promoting gut health and potentially enhancing immune responses.
The primary natural source of 2'-Fucosyllactose is human breast milk, where it is one of the most abundant oligosaccharides. It can also be synthesized through various biotechnological methods using microorganisms or chemical synthesis techniques.
2'-Fucosyllactose is classified under the category of fucosylated oligosaccharides. It consists of a lactose backbone with a fucose sugar attached at the 2' position of the galactose unit. Its structural formula can be represented as C_12H_22O_11, indicating its composition of carbon, hydrogen, and oxygen.
The synthesis of 2'-Fucosyllactose can be achieved through several methods:
Recent advancements have focused on optimizing metabolic pathways in microbial systems to enhance yield and efficiency. For instance, a biosynthesis pathway from fructose has been developed that employs multiple key enzymes, achieving high stoichiometric yields .
The molecular structure of 2'-Fucosyllactose consists of a disaccharide backbone (galactose and glucose) with an additional fucose residue linked at the second position of galactose:
The structural configuration allows it to exhibit various biological activities, including acting as a prebiotic and modulating immune responses.
The primary chemical reaction involving 2'-Fucosyllactose is its formation through the action of α-1,2-fucosyltransferases on lactose:
The production process often involves optimizing conditions such as temperature, pH, and substrate concentrations to maximize yield during fermentation or enzymatic reactions .
The mechanism by which 2'-Fucosyllactose exerts its effects primarily involves its role as a prebiotic:
Studies have shown that infants consuming formulas supplemented with 2'-Fucosyllactose exhibit improved gut health markers and enhanced immune responses compared to those without supplementation .
Relevant analytical techniques such as high-performance anion exchange chromatography have been developed for quantifying 2'-Fucosyllactose in various matrices .
2'-Fucosyllactose (2'-FL) is a trisaccharide with the systematic chemical name α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-D-glucose. Its molecular formula is C₁₈H₃₂O₁₅, with a molar mass of 488.44 g/mol. Structurally, it consists of three monosaccharide units: L-fucose, D-galactose, and D-glucose. The L-fucose residue is linked via an α-1,2-glycosidic bond to the D-galactose unit, which in turn connects to D-glucose through a β-1,4-glycosidic bond. This configuration distinguishes 2'-FL from isomeric variants like 3-fucosyllactose (3-FL), where fucose attaches to galactose via an α-1,3-linkage. The α-anomeric configuration of fucose is critical for its biological activity, enabling specific interactions with microbial adhesins and host receptors [1] [9].
In human mammary glands, 2'-FL biosynthesis occurs in the Golgi apparatus through a stepwise enzymatic process:
Table 1: Enzymes Involved in Mammary 2'-FL Biosynthesis
Enzyme | Gene | Function |
---|---|---|
β-1,4-Galactosyltransferase | LACT1 | Synthesizes lactose from glucose and galactose |
GDP-Mannose 4,6-Dehydratase | GMD | Converts GDP-mannose to GDP-4-keto-6-deoxymannose |
GDP-L-Fucose Synthase | WcaG | Catalyzes final step in GDP-fucose production |
α-1,2-Fucosyltransferase | FUT2 | Transfers fucose to lactose to form 2'-FL |
The synthesis of 2'-FL is genetically determined by the FUT2 (Secretor) and FUT3 (Lewis) genes, located on chromosome 19. Both genes encode fucosyltransferases critical for Human Milk Oligosaccharide (HMO) diversity:
Table 2: HMO Profiles Based on FUT2/FUT3 Genotypes
Genotype | Phenotype | 2'-FL Abundance | Key HMOs Produced |
---|---|---|---|
FUT2⁺/FUT3⁺ | Secretor, Lewis-positive | High (~30% of HMOs) | 2'-FL, LNFP-I, LNFP-II |
FUT2⁻/FUT3⁺ | Non-secretor, Lewis-pos | Absent | 3-FL, LNFP-II, LNFP-III |
FUT2⁺/FUT3⁻ | Secretor, Lewis-negative | Moderate | 2'-FL, 3-FL, LNFP-III |
FUT2⁻/FUT3⁻ | Non-secretor, Lewis-neg | Absent | 3-FL, LNFP-III, LNFP-V |
Geographical and ethnic variations influence allele frequencies. For example, 20% of European women are non-secretors due to FUT2 nonsense mutations, while Asian populations exhibit distinct polymorphisms (e.g., A385T) [1] [6] [7].
Over 200 distinct HMOs exist in human milk, categorized into three classes:
Table 3: Structural and Functional Comparison of Major HMOs
HMO | Structure | Concentration (g/L) | Key Functions |
---|---|---|---|
2'-FL | Fucα1-2Galβ1-4Glc | 2.5–3.0 (colostrum) | Antiadhesive, bifidogenic, immunomodulator |
LNnT | Galβ1-4GlcNAcβ1-3Galβ1-4Glc | 0.5–1.0 | Bifidogenic, pathogen blocking |
3-FL | Galβ1-4(Fucα1-3)Glc | 0.1–0.5 | Modulates sialic acid metabolism |
LNT | Galβ1-3GlcNAcβ1-3Galβ1-4Glc | 1.0–1.5 | Supports Bifidobacterium longum |
3'-SL | Neu5Acα2-3Galβ1-4Glc | 0.3–0.6 | Neuronal development, anti-inflammatory |
Structurally, 2'-FL is distinguished by its terminal α-1,2-fucose linkage, absent in LNnT (non-fucosylated) or 3-FL (α-1,3-fucosylated). Functionally, 2'-FL uniquely inhibits pathogens like Campylobacter jejuni and Salmonella enterica by mimicking host epithelial receptors [1] [8] [9]. Its concentration correlates inversely with Lacto-N-tetraose (LNT) and positively with Lacto-N-neotetraose (LNnT) across lactation stages [6]. Unlike sialylated HMOs (e.g., 3'-SL), 2'-FL does not carry charged residues, influencing its prebiotic specificity toward Bifidobacterium strains [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7